Dorsomorphin

Catalog No.
S526528
CAS No.
866405-64-3
M.F
C24H25N5O
M. Wt
399.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dorsomorphin

CAS Number

866405-64-3

Product Name

Dorsomorphin

IUPAC Name

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C24H25N5O

Molecular Weight

399.5 g/mol

InChI

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2

InChI Key

XHBVYDAKJHETMP-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(6-(4-(2-piperidin-1-ylethoxy)phenyl))-3-pyridin-4-ylpyrazolo(1,5-a)pyrimidine, 4-(6-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyrazolo(1,5-a)pyrimidin-3-yl)pyridine, 6-(4-(2-(1-Piperidinyl)ethoxy)phenyl)-3-(4-pyridinyl)pyrazolo(1,5-a)pyrimidine, AMPK inhibitor, compound C, compound C dorsomorphin, dorsomorphin

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3

Description

The exact mass of the compound Dorsomorphin is 399.2059 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AMPK Inhibition

  • Cellular Energy Balance: AMPK is a critical regulator of cellular energy homeostasis. Dorsomorphin acts as a potent and reversible inhibitor of AMPK. By inhibiting AMPK, researchers can investigate how cells respond to stress and metabolic challenges [1].
  • Understanding Disease: The AMPK pathway plays a role in various physiological and pathological conditions, including metabolic disorders and cancer. Studying the effects of Dorsomorphin on AMPK function allows researchers to gain insights into potential therapeutic targets for these diseases [2].

BMP Inhibition

  • Development and Differentiation: BMPs are signaling molecules involved in embryonic development and bone formation. Dorsomorphin functions as a selective inhibitor of specific BMP receptors. This allows researchers to study the role of BMP signaling in various developmental processes and cellular differentiation [3].
  • Therapeutic Potential: Abnormal BMP signaling has been implicated in some diseases. By using Dorsomorphin to inhibit BMP signaling, researchers can explore potential therapeutic avenues for these conditions [4].

Important Note

Dorsomorphin is a research tool and not approved for any therapeutic use in humans.

Here are the references used for this information:

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Dorsomorphin, also known as compound C, is a selective small molecule inhibitor primarily targeting bone morphogenetic protein (BMP) signaling pathways. Its chemical structure is identified as 6-[4-(2-piperidin-1-yl-ethoxy)phenyl]-3-pyridin-4-yl-pyrazolo[1,5-a]pyrimidine. Dorsomorphin was first identified in a chemical screen for compounds that disrupt dorsoventral patterning in zebrafish embryos and has since been recognized for its ability to inhibit BMP type I receptors, specifically ALK2, ALK3, and ALK6, thereby blocking BMP-mediated phosphorylation of SMAD proteins and subsequent gene transcription .

Dorsomorphin acts primarily through two mechanisms:

  • BMP Inhibition

    Dorsomorphin targets specific BMP type I receptors (ALK2, ALK3, and ALK6), thereby inhibiting the BMP signaling pathway []. This pathway plays a crucial role in bone formation, development, and various other cellular processes []. By inhibiting BMP signaling, Dorsomorphin can influence cell differentiation, migration, and survival [].

  • AMPK Inhibition

    Dorsomorphin also acts as an inhibitor of AMP-activated protein kinase (AMPK), an enzyme involved in cellular energy regulation []. However, compared to BMP inhibition, AMPK inhibition by Dorsomorphin is considered less potent and may have off-target effects [].

Dorsomorphin is for research use only and should be handled with caution. Information on its specific toxicity is limited, but it's advisable to follow standard laboratory safety protocols when handling the compound. It may be irritating to skin and eyes and should not be ingested or inhaled [].

Dorsomorphin functions by selectively inhibiting BMP signaling through its interaction with BMP type I receptors. This inhibition prevents the phosphorylation of SMAD1/5/8, crucial for mediating BMP signaling pathways involved in various biological processes such as embryogenesis and iron metabolism . The compound also exhibits some inhibition of AMP-activated protein kinase (AMPK), although it is not a specific AMPK inhibitor and affects several other kinases more potently .

Dorsomorphin has demonstrated significant biological activity in various contexts:

  • Cardiomyogenesis: In mouse embryonic stem cells, dorsomorphin enhances cardiomyocyte differentiation when administered during early differentiation stages. It increases the yield of spontaneously beating cardiomyocytes significantly compared to controls .
  • Iron Homeostasis: The compound has been shown to modulate hepcidin expression in the liver by inhibiting BMP signaling, which plays a role in systemic iron regulation .
  • Developmental Biology: Dorsomorphin's ability to inhibit BMP signaling makes it a valuable tool in studying developmental processes and diseases linked to aberrant BMP activity.

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core: This involves cyclization reactions that create the pyrazolo ring system.
  • Introduction of Functional Groups: Subsequent reactions introduce the piperidine and ethoxy groups.
  • Purification: The final product is purified using chromatographic techniques to ensure high purity suitable for biological assays.

Specific details on the synthesis can vary based on laboratory protocols but generally follow established organic synthesis methods.

Dorsomorphin is utilized in various research applications:

  • Stem Cell Research: Its role in promoting cardiomyocyte differentiation makes it a significant compound in regenerative medicine studies.
  • Cancer Research: By inhibiting BMP signaling, dorsomorphin can affect tumor growth and metastasis mechanisms influenced by these pathways.
  • Metabolic Studies: The compound is used to explore metabolic pathways involving AMPK and iron metabolism.

Interaction studies have revealed that dorsomorphin not only inhibits BMP type I receptors but also affects other kinases, albeit non-specifically. This non-specificity raises concerns regarding its use as an AMPK inhibitor since it may interfere with other signaling pathways critical for cellular functions . Furthermore, its impact on hepcidin regulation suggests interactions with systemic iron homeostasis mechanisms.

Dorsomorphin shares structural and functional similarities with several other compounds that target BMP signaling or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
LDN-193189Selective inhibitor of BMP type I receptorsMore selective for BMP over other kinases
SIS3Inhibits SMAD phosphorylationTargets SMAD proteins directly
Compound CNon-specific AMPK inhibitorOften confused with dorsomorphin; less selective
SB-431542Inhibitor of TGF-beta receptor signalingFocuses on TGF-beta pathways rather than BMP

Dorsomorphin's unique position lies in its dual activity as both a BMP inhibitor and an AMPK modulator, although its non-specificity can complicate its use in research settings.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

399.20591044 g/mol

Monoisotopic Mass

399.20591044 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10K52CIC1Z

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Pictograms

Irritant

Irritant

Wikipedia

Dorsomorphin

Dates

Modify: 2023-08-15
1: Valizadeh-Arshad Z, Shahbazi E, Hashemizadeh S, Moradmand A, Jangkhah M, Kiani S. In Vitro Differentiation of Neural-Like Cells from Human Embryonic Stem Cells by A Combination of Dorsomorphin, XAV939, and A8301. Cell J. 2018 Jan;19(4):545-551. doi: 10.22074/cellj.2018.4232. Epub 2017 Nov 4. PubMed PMID: 29105388; PubMed Central PMCID: PMC5672092.
2: Łabuzek K, Liber S, Gabryel B, Bułdak Ł, Okopień B. Erratum to: Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. doi: 10.1007/s00210-017-1348-5. PubMed PMID: 28160017.
3: Lin T, Wang XL, Zettervall SL, Cai Y, Guzman RJ. Dorsomorphin homologue 1, a highly selective small-molecule bone morphogenetic protein inhibitor, suppresses medial artery calcification. J Vasc Surg. 2017 Aug;66(2):586-593. doi: 10.1016/j.jvs.2016.03.462. Epub 2016 Jun 30. PubMed PMID: 27374065; PubMed Central PMCID: PMC5201454.
4: Madhu V, Dighe AS, Cui Q, Deal DN. Dual Inhibition of Activin/Nodal/TGF-β and BMP Signaling Pathways by SB431542 and Dorsomorphin Induces Neuronal Differentiation of Human Adipose Derived Stem Cells. Stem Cells Int. 2016;2016:1035374. doi: 10.1155/2016/1035374. Epub 2015 Dec 20. PubMed PMID: 26798350; PubMed Central PMCID: PMC4699250.
5: Horbelt D, Boergermann JH, Chaikuad A, Alfano I, Williams E, Lukonin I, Timmel T, Bullock AN, Knaus P. Small molecules dorsomorphin and LDN-193189 inhibit myostatin/GDF8 signaling and promote functional myoblast differentiation. J Biol Chem. 2015 Feb 6;290(6):3390-404. doi: 10.1074/jbc.M114.604397. Epub 2014 Nov 3. PubMed PMID: 25368322; PubMed Central PMCID: PMC4319009.
6: Ali JL, Lagasse BJ, Minuk AJ, Love AJ, Moraya AI, Lam L, Arthur G, Gibson SB, Morrison LC, Werbowetski-Ogilvie TE, Fu Y, Nachtigal MW. Differential cellular responses induced by dorsomorphin and LDN-193189 in chemotherapy-sensitive and chemotherapy-resistant human epithelial ovarian cancer cells. Int J Cancer. 2015 Mar 1;136(5):E455-69. doi: 10.1002/ijc.29220. Epub 2014 Sep 26. PubMed PMID: 25227893.
7: Garulli C, Kalogris C, Pietrella L, Bartolacci C, Andreani C, Falconi M, Marchini C, Amici A. Dorsomorphin reverses the mesenchymal phenotype of breast cancer initiating cells by inhibition of bone morphogenetic protein signaling. Cell Signal. 2014 Feb;26(2):352-62. doi: 10.1016/j.cellsig.2013.11.022. Epub 2013 Nov 23. PubMed PMID: 24280125.
8: Wong TT, Collodi P. Dorsomorphin promotes survival and germline competence of zebrafish spermatogonial stem cells in culture. PLoS One. 2013 Aug 1;8(8):e71332. doi: 10.1371/journal.pone.0071332. Print 2013. PubMed PMID: 23936500; PubMed Central PMCID: PMC3731312.
9: Engers DW, Frist AY, Lindsley CW, Hong CC, Hopkins CR. Synthesis and structure-activity relationships of a novel and selective bone morphogenetic protein receptor (BMP) inhibitor derived from the pyrazolo[1.5-a]pyrimidine scaffold of dorsomorphin: the discovery of ML347 as an ALK2 versus ALK3 selective MLPCN probe. Bioorg Med Chem Lett. 2013 Jun 1;23(11):3248-52. doi: 10.1016/j.bmcl.2013.03.113. Epub 2013 Apr 11. PubMed PMID: 23639540; PubMed Central PMCID: PMC3677712.
10: Karthikeyan K, Mahat MY, Chandrasekaran S, Gopal K, Franklin PX, Sivakumar BJ, Singh G, Narayanan S, Gopalan B, Khan AA. Bioanalytical method development, validation and quantification of dorsomorphin in rat plasma by LC-MS/MS. Biomed Chromatogr. 2013 Aug;27(8):1018-26. doi: 10.1002/bmc.2899. Epub 2013 Mar 21. PubMed PMID: 23526253.
11: Kudo TA, Kanetaka H, Mizuno K, Ryu Y, Miyamoto Y, Nunome S, Zhang Y, Kano M, Shimizu Y, Hayashi H. Dorsomorphin stimulates neurite outgrowth in PC12 cells via activation of a protein kinase A-dependent MEK-ERK1/2 signaling pathway. Genes Cells. 2011 Nov;16(11):1121-32. doi: 10.1111/j.1365-2443.2011.01556.x. Epub 2011 Oct 12. PubMed PMID: 21988724.
12: Gonzalez R, Lee JW, Snyder EY, Schultz PG. Dorsomorphin promotes human embryonic stem cell self-renewal. Angew Chem Int Ed Engl. 2011 Apr 4;50(15):3439-41. doi: 10.1002/anie.201005659. Epub 2011 Mar 7. PubMed PMID: 21384475.
13: Boergermann JH, Kopf J, Yu PB, Knaus P. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. Int J Biochem Cell Biol. 2010 Nov;42(11):1802-7. doi: 10.1016/j.biocel.2010.07.018. Epub 2010 Aug 5. PubMed PMID: 20691279.
14: Hao J, Ho JN, Lewis JA, Karim KA, Daniels RN, Gentry PR, Hopkins CR, Lindsley CW, Hong CC. In vivo structure-activity relationship study of dorsomorphin analogues identifies selective VEGF and BMP inhibitors. ACS Chem Biol. 2010 Feb 19;5(2):245-53. doi: 10.1021/cb9002865. PubMed PMID: 20020776; PubMed Central PMCID: PMC2825290.
15: Suenaga M, Matsui T, Funaba M. BMP Inhibition with dorsomorphin limits adipogenic potential of preadipocytes. J Vet Med Sci. 2010 Mar;72(3):373-7. Epub 2009 Dec 8. PubMed PMID: 19996563.
16: Labuzek K, Liber S, Gabryel B, Bułdak L, Okopień B. Ambivalent effects of compound C (dorsomorphin) on inflammatory response in LPS-stimulated rat primary microglial cultures. Naunyn Schmiedebergs Arch Pharmacol. 2010 Jan;381(1):41-57. doi: 10.1007/s00210-009-0472-2. Epub 2009 Nov 26. Erratum in: Naunyn Schmiedebergs Arch Pharmacol. 2017 Feb 4;:. Naunyn Schmiedebergs Arch Pharmacol. 2017 Mar;390(3):327-328. PubMed PMID: 19940979.
17: Hao J, Daleo MA, Murphy CK, Yu PB, Ho JN, Hu J, Peterson RT, Hatzopoulos AK, Hong CC. Dorsomorphin, a selective small molecule inhibitor of BMP signaling, promotes cardiomyogenesis in embryonic stem cells. PLoS One. 2008 Aug 6;3(8):e2904. doi: 10.1371/journal.pone.0002904. PubMed PMID: 18682835; PubMed Central PMCID: PMC2483414.
18: Yu PB, Hong CC, Sachidanandan C, Babitt JL, Deng DY, Hoyng SA, Lin HY, Bloch KD, Peterson RT. Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nat Chem Biol. 2008 Jan;4(1):33-41. Epub 2007 Nov 18. PubMed PMID: 18026094; PubMed Central PMCID: PMC2727650.

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